molecular formula C19H16FNO3S B6288341 5-(4-Fluoro-phenyl)-2-methyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde, 95% CAS No. 2737205-29-5

5-(4-Fluoro-phenyl)-2-methyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde, 95%

Cat. No. B6288341
CAS RN: 2737205-29-5
M. Wt: 357.4 g/mol
InChI Key: RCOMWSKANJGYKR-UHFFFAOYSA-N
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Description

The compound “5-(4-Fluoro-phenyl)-2-methyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a toluene sulfonyl group and a fluorophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, sulfonylation, and condensation .


Molecular Structure Analysis

The molecule contains a pyrrole ring, a toluene sulfonyl group, and a fluorophenyl group. The presence of these groups suggests that the molecule may have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the electron-withdrawing sulfonyl and fluorophenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the sulfonyl group could affect its solubility, boiling point, and other properties .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. It could be interesting to investigate its reactivity, its physical and chemical properties, and any biological activity it might have .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3S/c1-13-3-9-18(10-4-13)25(23,24)21-14(2)16(12-22)11-19(21)15-5-7-17(20)8-6-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOMWSKANJGYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=C2C3=CC=C(C=C3)F)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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